

Application Notes and Protocols: GSK805 as a RORyt Inhibitor

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Compound of Interest

Compound Name: GSK805
Cat. No.: B15606167

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Introduction

GSK805 is a potent, orally bioavailable, and CNS-penetrant small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2] RORyt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3][4] By inhibiting RORyt, **GSK805** effectively suppresses the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), making it a valuable tool for research in immunology and a potential therapeutic agent for Th17-mediated disorders.[1][3][4]

This document provides detailed information on the solubility of **GSK805** in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions, along with comprehensive protocols for its application in in vitro cell-based assays.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of **GSK805** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₁₈ Cl ₂ F ₃ NO ₄ S	MedChemExpress
Molecular Weight	532.36 g/mol	MedChemExpress
CAS Number	1426802-50-7	MedChemExpress

Solubility in DMSO

GSK805 exhibits high solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions.

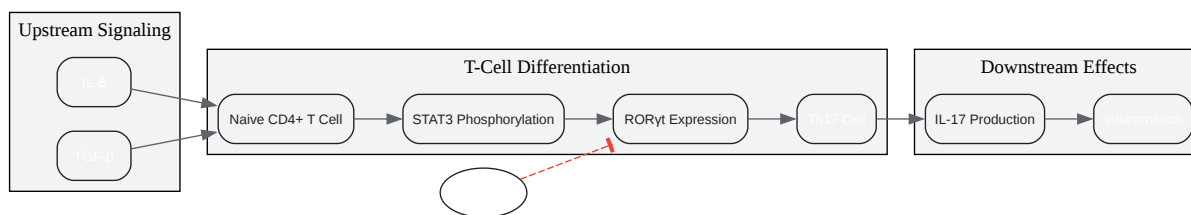
Solvent	Solubility	Reference
DMSO	≥ 100 mg/mL	MedChemExpress

Note: It is recommended to use anhydrous, high-purity DMSO for preparing stock solutions to minimize degradation of the compound and ensure optimal solubility.

Mechanism of Action and Signaling Pathway

GSK805 functions as an inverse agonist of ROR γ t. It binds to the ligand-binding domain of ROR γ t, modulating its transcriptional activity. This leads to the inhibition of the differentiation of naïve CD4⁺ T cells into Th17 cells and a reduction in the production of IL-17 and other pro-inflammatory cytokines.[3][4]

The simplified signaling pathway for Th17 cell differentiation and the point of intervention for **GSK805** are depicted below. In the presence of cytokines such as TGF- β and IL-6, naïve T cells are stimulated to express ROR γ t. ROR γ t then drives the transcriptional program that leads to the Th17 phenotype, characterized by the secretion of IL-17. **GSK805** inhibits the function of ROR γ t, thereby blocking this differentiation process.



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Figure 1: Simplified ROR γ t signaling pathway in Th17 cell differentiation and the inhibitory action of **GSK805**.

Experimental Protocols

Preparation of **GSK805** Stock Solution

This protocol describes the preparation of a 10 mM **GSK805** stock solution in DMSO.

Materials:

- **GSK805** powder
- Anhydrous DMSO (Biotechnology Grade)
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips

Procedure:

- Calculate the required mass of **GSK805**:
 - Molecular Weight of **GSK805** = 532.36 g/mol
 - To prepare 1 mL of a 10 mM solution:

- $\text{Mass (g)} = 10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 0.001 \text{ L} * 532.36 \text{ g/mol} = 0.0053236 \text{ g} = 5.32 \text{ mg}$
- Weigh **GSK805**: Accurately weigh 5.32 mg of **GSK805** powder and transfer it to a sterile microcentrifuge tube.
- Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **GSK805** powder.
- Ensure complete dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Storage and Stability:

Storage Temperature	Stability	Reference
-20°C	Up to 1 year	MedChemExpress
-80°C	Up to 2 years	MedChemExpress

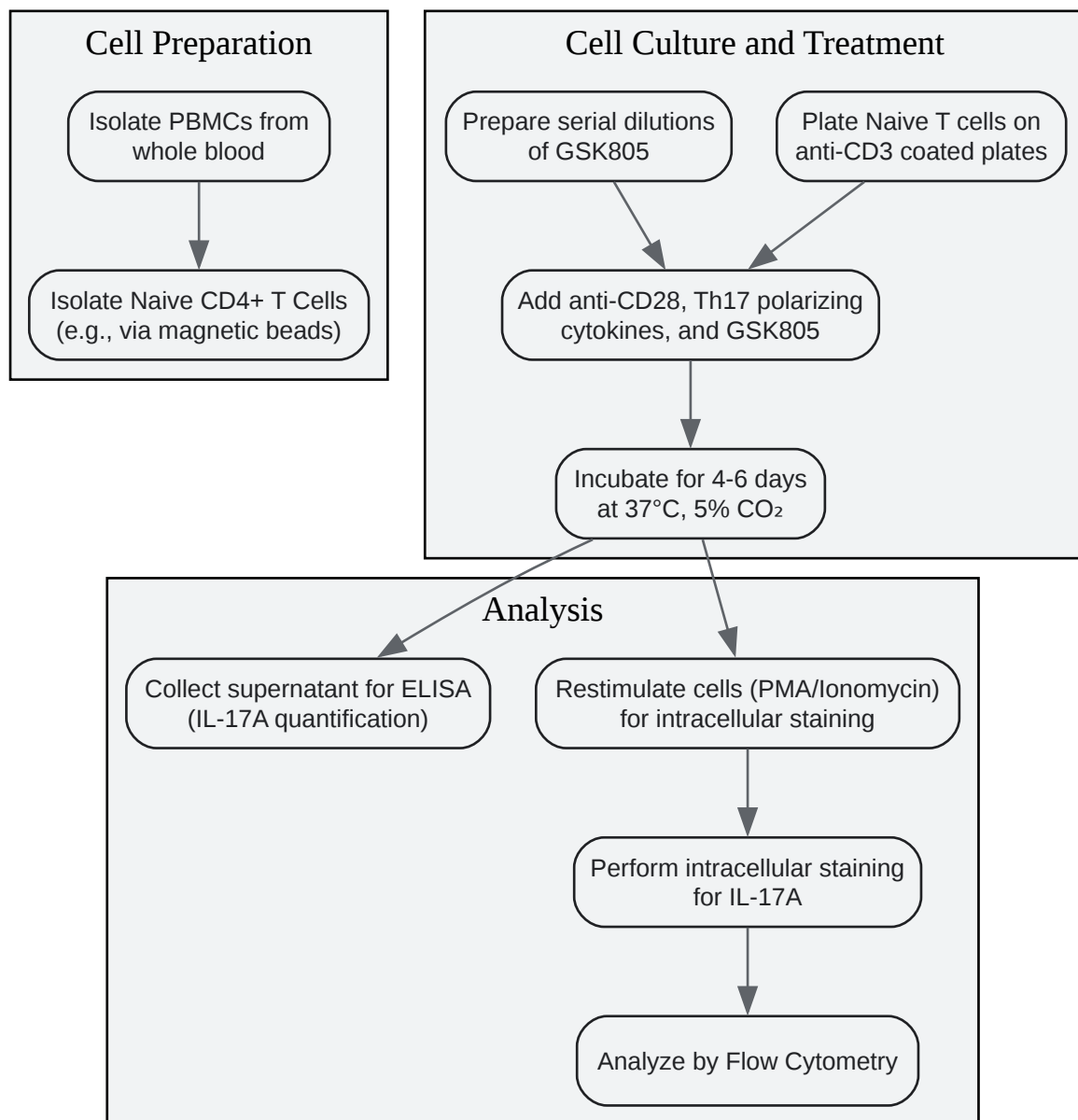
In Vitro Th17 Cell Differentiation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of **GSK805** on the differentiation of human naïve CD4+ T cells into Th17 cells.

Principle:

Naïve CD4+ T cells are cultured under Th17 polarizing conditions in the presence of varying concentrations of **GSK805**. The extent of Th17 differentiation is then quantified by measuring the production of IL-17A, typically by ELISA or intracellular cytokine staining followed by flow cytometry.^[5]

Experimental Workflow:



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Figure 2: Experimental workflow for the in vitro Th17 cell differentiation assay.

Detailed Protocol:

- Preparation of Naïve CD4+ T cells:
 - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

- Isolate naïve CD4⁺ T cells from the PBMC population using a negative selection magnetic bead-based kit.
- Cell Culture Plate Preparation:
 - Coat a 96-well flat-bottom tissue culture plate with an anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS.
 - Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
 - Wash the wells twice with sterile PBS before use.
- Compound and Cytokine Preparation:
 - Prepare serial dilutions of the **GSK805** stock solution in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine). A typical starting concentration for a potent inhibitor is 1 µM, followed by 3- to 5-fold serial dilutions. Include a DMSO vehicle control.
 - Prepare a Th17 polarizing cytokine cocktail containing:
 - Anti-human CD28 antibody (1-2 µg/mL)
 - Recombinant human TGF-β1 (1-5 ng/mL)
 - Recombinant human IL-6 (10-50 ng/mL)
 - Recombinant human IL-23 (10-20 ng/mL)
 - Recombinant human IL-1β (10-20 ng/mL)
- Cell Seeding and Treatment:
 - Resuspend the isolated naïve CD4⁺ T cells in complete culture medium at a density of 1 x 10⁶ cells/mL.
 - Add 50 µL of the appropriate **GSK805** dilution or vehicle control to the designated wells of the anti-CD3 coated plate.

- Add 50 μL of the Th17 polarizing cytokine cocktail to each well.
- Add 100 μL of the cell suspension (1×10^5 cells) to each well. The final volume in each well should be 200 μL .
- Incubation:
 - Culture the plate for 4-6 days at 37°C in a humidified incubator with 5% CO_2 .
- Analysis of Th17 Differentiation:
 - ELISA for secreted IL-17A:
 - After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
 - Carefully collect 100-150 μL of the supernatant from each well.
 - Quantify the concentration of IL-17A in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
 - Intracellular Cytokine Staining for Flow Cytometry:
 - Approximately 4-6 hours before harvesting, restimulate the cells with a cell stimulation cocktail (e.g., containing PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
 - Harvest the cells and stain for surface markers (e.g., CD4).
 - Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
 - Perform intracellular staining for IL-17A using a fluorescently labeled anti-IL-17A antibody.
 - Analyze the cells using a flow cytometer to determine the percentage of CD4+IL-17A+ cells.

Concluding Remarks

GSK805 is a well-characterized and potent inhibitor of ROR γ t, demonstrating high solubility in DMSO for the convenient preparation of stock solutions. The provided protocols offer a robust framework for investigating the effects of **GSK805** on Th17 cell differentiation in vitro. These application notes serve as a valuable resource for researchers in immunology and drug discovery exploring the therapeutic potential of targeting the ROR γ t-Th17 axis. It is always recommended to optimize assay conditions for specific experimental setups and cell systems.

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